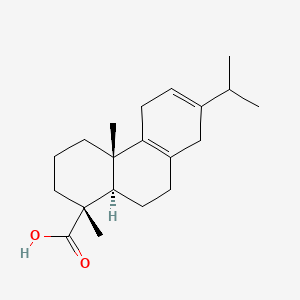
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid is a diterpenoid compound with the molecular formula C20H30O2. It is a naturally occurring organic acid found in the resin of coniferous trees. This compound is known for its various biological activities and is used in multiple scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid can be synthesized through several chemical routes. One common method involves the oxidative decarboxylation of abietic acid using lead tetraacetate. This reaction selectively epoxidizes the alkene mixture obtained from the decarboxylation process .
Industrial Production Methods: In industrial settings, abieta-8,12-dien-18-oic acid is often extracted from tree rosin, which is the solid portion of the oleoresin of coniferous trees. The extraction process typically involves isomerization of the resin acids .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as epoxides.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate is commonly used for oxidative decarboxylation.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.
Substitution: Various nucleophiles can be used for substitution reactions at the carboxylic acid group.
Major Products Formed:
Epoxides: Formed through selective epoxidation.
Hydrocarbon Derivatives: Formed through reduction reactions.
Substituted Carboxylic Acids: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for synthesizing various organic compounds.
Biology: This compound has been studied for its biological activities, including its role as an aromatase inhibitor.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: this compound is used in the production of paints, varnishes, and other industrial products.
Wirkmechanismus
The mechanism of action of abieta-8,12-dien-18-oic acid involves its interaction with specific molecular targets and pathways. For example, as an aromatase inhibitor, it prevents the conversion of testosterone to estrogen, thereby modulating hormone levels. This action is particularly relevant in the context of weight loss and other metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Abietic Acid: Another diterpenoid found in tree resin, known for its use in industrial applications.
Dehydroabietic Acid: A derivative with similar biological activities, including aromatase inhibition.
Callitrisic Acid: Another related compound with distinct biological properties.
Uniqueness: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to act as an aromatase inhibitor and its applications in various fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
17603-06-4 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.458 |
IUPAC-Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,13,17H,5,7-12H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1 |
InChI-Schlüssel |
QOODXLAMJBRPHN-MISYRCLQSA-N |
SMILES |
CC(C)C1=CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C |
Synonyme |
Abieta-8,12-dien-18-oic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















